6-(4-Ethoxyphenyl)pyridin-2-amine
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Overview
Description
6-(4-Ethoxyphenyl)pyridin-2-amine is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of an ethoxy group on the phenyl ring and an amino group on the pyridine ring makes this compound particularly interesting for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Ethoxyphenyl)pyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with β-aryl glutaconic acid and aniline.
Fusion Reaction: These starting materials are fused to form 4-(4-ethoxyphenyl)-1-phenylpyridine-2,6(1H,5H)-dione.
Chlorination: The dione is then treated with phosphorus oxychloride to yield 6-chloro-4-(4-ethoxyphenyl)-1-phenyl-2(1H)-pyridinone.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(4-Ethoxyphenyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives, which can have different biological and chemical properties.
Scientific Research Applications
6-(4-Ethoxyphenyl)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(4-Ethoxyphenyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine Derivatives: These compounds share structural similarities and have been studied for their antitrypanosomal and antiplasmodial activities.
6-(Substituted Amino)-4-(4-ethoxyphenyl)-1-phenyl-2(1H)-pyridinones: These derivatives have similar structures and are used in antimicrobial research.
Uniqueness
6-(4-Ethoxyphenyl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy group on the phenyl ring and amino group on the pyridine ring make it a versatile compound for various applications.
Properties
Molecular Formula |
C13H14N2O |
---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
6-(4-ethoxyphenyl)pyridin-2-amine |
InChI |
InChI=1S/C13H14N2O/c1-2-16-11-8-6-10(7-9-11)12-4-3-5-13(14)15-12/h3-9H,2H2,1H3,(H2,14,15) |
InChI Key |
AYYTVPYDBCKKTR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=CC=C2)N |
Origin of Product |
United States |
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